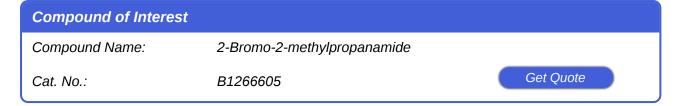


Spectroscopic Data of 2-Bromo-2methylpropanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-bromo-2-methylpropanamide**. Due to the limited availability of public experimental spectra, this guide combines theoretical predictions and data from analogous structures to offer a robust analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-bromo-2-methylpropanamide** is predicted to be simple due to the high degree of symmetry in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Bromo-2-methylpropanamide**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.9	Singlet	6H	-C(Br)(CH ₃) ₂
~6.0 - 7.5	Broad Singlet	2H	-CONH ₂

Note: The chemical shift of the amide protons (-NH₂) can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is also simplified by the molecule's symmetry, showing only three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Bromo-2-methylpropanamide**

Chemical Shift (δ) ppm	Assignment
~35	-C(Br)(CH ₃) ₂
~65	-C(Br)(CH ₃) ₂
~175	-CO-NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromo-2-methylpropanamide** will be characterized by absorptions corresponding to the amide and alkyl halide groups.

Table 3: Predicted IR Spectroscopic Data for 2-Bromo-2-methylpropanamide



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (Amide)
2980-2920	Medium	C-H stretch (Alkyl)
~1680	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amide II)
~600	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for small molecules.

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-2-methylpropanamide**

m/z	Relative Abundance	Assignment
165/167	Low	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
122/124	Moderate	[M - C ₃ H ₇] ⁺
86	High	[M - Br]+
72	High	[C ₄ H ₆ NO] ⁺
44	High	[CONH ₂]+

Note: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks in a \sim 1:1 ratio).

Experimental Protocols NMR Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic compound like **2-bromo-2-methylpropanamide** is as follows:



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer: Filter the solution into a 5 mm NMR tube.
- Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are typically used.

FTIR Spectroscopy of a Solid Sample

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.

- KBr Pellet Method:
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
 - Place the pellet in the sample holder of the FTIR instrument for analysis.
- ATR Method:
 - Ensure the ATR crystal is clean.
 - Place the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
 - Run the FTIR analysis.[1]

Electron Ionization Mass Spectrometry (EI-MS)

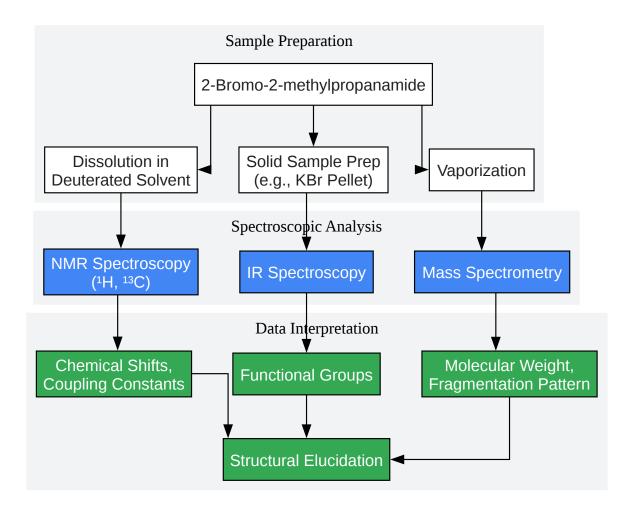
EI-MS is a common technique for volatile and thermally stable compounds.

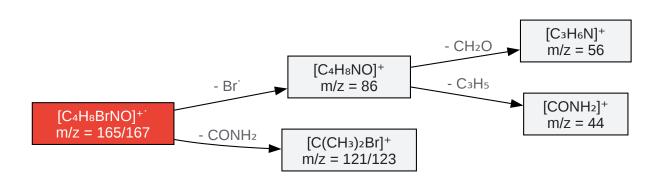


- Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe may be used.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations







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References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Electron Ionization Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-2-methylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266605#2-bromo-2-methylpropanamide-spectroscopic-data-nmr-ir-ms]

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